molecular formula C20H16ClNO2S2 B5011813 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one

2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one

Cat. No. B5011813
M. Wt: 401.9 g/mol
InChI Key: BQHBVCCOUBCEQJ-ATVHPVEESA-N
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Description

2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one is a chemical compound that belongs to the thiazole family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. In

Scientific Research Applications

2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one has several potential scientific research applications. For example, it has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential anticancer properties, with some studies showing promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins in the targeted cells, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation is that it can be challenging to obtain pure this compound, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one. One potential area of research is to investigate its potential as an antiviral agent, as some studies have shown promising results in inhibiting the replication of certain viruses. Another area of research is to explore its potential as an insecticide or pesticide, as some studies have shown that it has insecticidal activity against various insect species. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential targets for its activity.

Synthesis Methods

The synthesis of 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one involves the condensation of 2-[(2-chlorobenzyl)oxy]benzaldehyde with 2-amino-4-(allylthio)-5-mercapto-1,3-thiazole in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

(4Z)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S2/c1-2-11-25-20-22-17(19(23)26-20)12-14-7-4-6-10-18(14)24-13-15-8-3-5-9-16(15)21/h2-10,12H,1,11,13H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHBVCCOUBCEQJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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